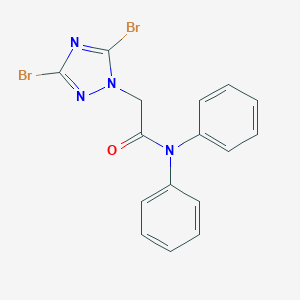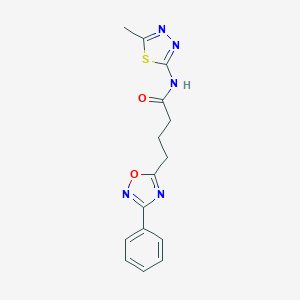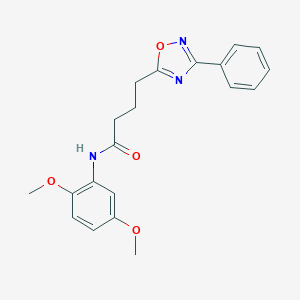![molecular formula C21H23N3O5S B277575 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess a variety of biological activities that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of sodium hydride to form 2-(2-acetylphenylthio)aniline. This intermediate is then reacted with piperazine and 4-methoxybenzaldehyde in the presence of acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to possess antimicrobial, antifungal, and anticancer properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
|---|---|
Molekularformel |
C21H23N3O5S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-8-6-16(7-9-17)22-12-14-23(15-13-22)20(25)10-11-24-21(26)18-4-2-3-5-19(18)30(24,27)28/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
GODTXCTXFJQLCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)





![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)